Synthesis Yield: Quantitative vs. Optimized 94% for a Structurally Analogous Propargylic Alcohol
The title compound was synthesized in quantitative yield via a one-step protocol using adapted Vilsmeier conditions [1]. In contrast, a closely related propargylic alcohol, 2-phenylbut-3-yn-2-ol, required optimized enantioselective alkynylation conditions to achieve a maximized yield of 94% [2]. The superior yield of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol reduces the need for extensive purification and lowers the cost per gram of final product.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Quantitative (>99%) |
| Comparator Or Baseline | 2-Phenylbut-3-yn-2-ol: 94% |
| Quantified Difference | ≥5 percentage point advantage |
| Conditions | Target: one-step Vilsmeier conditions. Comparator: enantioselective alkynylation in THF with Ti(OiPr)₄/3,3′-Ph₂BINOL-2Li/Et₂Zn. |
Why This Matters
Higher synthesis yield translates directly to lower production costs and improved atom economy, making the compound a more attractive choice for large-scale applications.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol in Quantitative Yield Using Adapted Vilsmeier Conditions. Molbank 2023, 2023 (2), M1654. Abstract available at OUCI: https://ouci.dntb.gov.ua/?backlinks_to=10.1246/bcsj.20220202&sort=issued-asc (accessed 2026-04-22). View Source
- [2] Otamukhamedova, G. K.; et al. Synthesis of 2-Phenylbutyn-3-ola-2 Based on Enantioselective Alkynylation of Acetophenone and Its Chemical Modifications. Universum: Chem. Biol. 2025, 6 (132). URL: https://7universum.com/ru/nature/archive/item/20005. View Source
